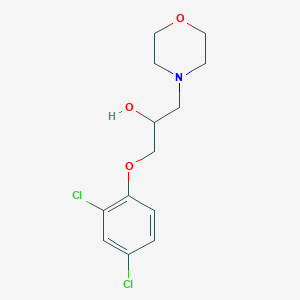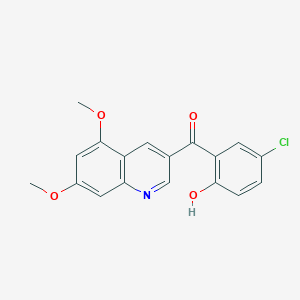![molecular formula C24H31N3O5S B12482427 3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide](/img/structure/B12482427.png)
3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines an azepane ring, a sulfonyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the azepane ring through a cyclization reaction. The sulfonyl group can be introduced via sulfonation of an appropriate precursor. The benzamide moiety is then attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Application in the development of advanced materials with specific properties.
Biology: Study of its interactions with biological macromolecules.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the amide group can participate in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid
- 3-(azepan-1-ylsulfonyl)-2,4,6-trimethylaniline
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylsulfonyl)-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methylbenzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H31N3O5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-[2-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C24H31N3O5S/c1-18-11-12-19(17-22(18)33(30,31)27-14-7-3-4-8-15-27)23(28)26-21-10-6-5-9-20(21)24(29)25-13-16-32-2/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
XJDZEMYEKJHVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCOC)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12482347.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine](/img/structure/B12482348.png)
![3,4-dichloro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12482353.png)


![2-[(methylsulfonyl)amino]-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide](/img/structure/B12482387.png)
![4-tert-butyl-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482388.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12482396.png)
![10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12482403.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12482413.png)
![Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B12482419.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B12482421.png)
![N-tert-butyl-3-chloro-7-{[(4-chlorophenyl)carbonyl]amino}-1-benzothiophene-2-carboxamide](/img/structure/B12482435.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482444.png)
